Product packaging for 2,3-Dichloro-6-iodoquinoxaline(Cat. No.:CAS No. 1245647-89-5)

2,3-Dichloro-6-iodoquinoxaline

Cat. No.: B594101
CAS No.: 1245647-89-5
M. Wt: 324.93
InChI Key: MNRFQXPQQAOODT-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-iodoquinoxaline is a multifunctional halogenated heterocycle of high interest in medicinal chemistry and drug discovery. The quinoxaline core is a privileged scaffold in drug design, known for its diverse biological activities . This compound is strategically functionalized with reactive chlorine and iodine atoms, making it a valuable synthetic intermediate for cross-coupling reactions and the construction of more complex molecular architectures. Research into quinoxaline derivatives has demonstrated significant potential, particularly in the development of anticancer agents. Compounds featuring the quinoxaline nucleus have been designed as novel histone deacetylase (HDAC) inhibitors, showing promising in vitro anti-proliferative activities against liver cancer cell lines such as HepG-2 and HuH-7 . The structure of this compound allows researchers to efficiently explore structure-activity relationships (SAR) by derivatizing it at the halogenated positions via metal-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings . This enables the rapid generation of libraries of analogues for biological screening. Its primary research value lies in its application as a key building block for the synthesis of potential therapeutic agents, especially in oncology research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2IN2 B594101 2,3-Dichloro-6-iodoquinoxaline CAS No. 1245647-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRFQXPQQAOODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Iodoquinoxaline

Halogen-Directed Reactivity Patterns in the Quinoxaline (B1680401) System

The electronic properties of the quinoxaline ring system, characterized by the electron-withdrawing nature of the two nitrogen atoms, render the attached halogen atoms susceptible to various chemical reactions. The specific positioning of the chloro and iodo substituents in 2,3-dichloro-6-iodoquinoxaline dictates their relative reactivity and the types of transformations they can undergo.

Nucleophilic Aromatic Substitution Pathways of Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like quinoxalines. researchgate.netlibretexts.orgpressbooks.pub The presence of the electron-withdrawing quinoxaline core activates the halogen atoms at the 2- and 3-positions towards displacement by nucleophiles. nih.gov

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orgpressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the aromatic ring. In the case of quinoxalines, the nitrogen atoms play a crucial role in stabilizing this intermediate. The second step involves the departure of the halide ion, which acts as a leaving group, to restore the aromaticity of the ring. pressbooks.pub

In this compound, the chlorine atoms at the 2- and 3-positions are more activated towards nucleophilic attack than the iodine atom at the 6-position. This is because the C-2 and C-3 positions are directly influenced by the electron-withdrawing effect of the pyrazine (B50134) ring nitrogens. Studies on related 2,3-dichloroquinoxalines have shown that sequential displacement of the chlorine atoms is possible, often requiring increasingly harsh reaction conditions to replace the second chlorine. nih.gov For instance, reaction with amines can lead to the formation of 2-amino-3-chloroquinoxaline derivatives. thieme-connect.de

Activation of Halogen Atoms for Selective Chemical Transformations

The differential reactivity of the three halogen atoms in this compound allows for selective chemical transformations. The iodine atom at the 6-position, while less susceptible to nucleophilic attack, is an excellent leaving group in transition metal-catalyzed reactions. This difference in reactivity is a key feature that enables regioselective functionalization of the quinoxaline scaffold.

The activation of C-X bonds (where X is a halogen) for cross-coupling reactions is a cornerstone of modern organic synthesis. eie.grmdpi.com The relative bond strengths (C-Cl > C-Br > C-I) and the propensity for oxidative addition to a low-valent transition metal catalyst (typically palladium or nickel) are critical factors. The C-I bond is the weakest and most readily undergoes oxidative addition, making the 6-iodo position the primary site for cross-coupling reactions. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at this position while leaving the 2- and 3-chloro substituents intact for subsequent modifications.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. eie.grmdpi.com For this compound, these reactions provide a powerful toolkit for building molecular complexity in a controlled and regioselective manner.

Carbon-Carbon Bond Formation via Cross-Coupling Protocols

The formation of new carbon-carbon bonds is a central goal in organic synthesis. Cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings are particularly valuable for this purpose and have been successfully applied to halogenated quinoxalines. organicreactions.org

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is one of the most widely used methods for forming C-C bonds. nih.govresearchgate.netacademie-sciences.fr Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be selectively performed at the 6-position due to the higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst. rsc.org This allows for the introduction of various aryl or vinyl groups at this position. A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). academie-sciences.frorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Quinoxaline

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
6-IodoquinoxalinePhenylboronic acidPd(PPh₃)₄K₂CO₃Ethanol (B145695)/Water6-Phenylquinoxaline68

This table illustrates a typical Suzuki-Miyaura coupling on a related quinoxaline system, demonstrating the feasibility of this transformation.

The general catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes.

Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would be expected to occur selectively at the 6-iodo position. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst from the hydridopalladium species. nih.gov

Table 2: General Conditions for Heck Coupling

Aryl HalideAlkeneCatalystBaseSolvent
R-ICH₂=CHR'Pd(OAc)₂, LigandEt₃N, K₂CO₃DMF, Acetonitrile

This table provides a general overview of the components typically used in a Heck reaction.

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the Heck reaction. organic-chemistry.org The development of highly active and stable palladium catalysts has expanded the scope of this reaction to include a wide variety of substrates. nih.gov

Sonogashira Coupling Applications

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a combination of palladium and copper complexes. mdpi.com In the context of this compound, the Sonogashira coupling provides a versatile method for the synthesis of alkynyl-substituted quinoxalines. researchgate.net These derivatives serve as important intermediates in the synthesis of more complex heterocyclic systems. researchgate.net

Research has demonstrated the selective mono-alkynylation of this compound. researchgate.net This selectivity is crucial for controlling the subsequent derivatization of the quinoxaline core. The reaction is typically carried out using a palladium(0) catalyst in the presence of a copper(I) co-catalyst and a base such as triethylamine (B128534) or diethylamine. researchgate.net The greater reactivity of the C-I bond compared to the C-Cl bonds allows for the selective substitution at the 6-position.

A variety of terminal alkynes can be employed in the Sonogashira coupling with this compound, leading to a diverse range of 2,3-dichloro-6-alkynylquinoxaline derivatives. These products can then undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems. For instance, the resulting 2-alkynylquinoxalines can be treated with bromine, followed by reaction with dipotassium (B57713) trithiocarbonate (B1256668) to produce thieno[2,3-b]quinoxalines. researchgate.net

The reaction conditions for the Sonogashira coupling can be optimized to achieve high yields. Factors such as the choice of catalyst, base, and solvent can significantly influence the reaction outcome. researchgate.net While traditional Sonogashira reactions often require the exclusion of oxygen to prevent the undesirable homocoupling of alkynes, newer protocols have been developed that are less sensitive to air. mdpi.com

Table 1: Examples of Sonogashira Coupling Reactions with Quinoxaline Derivatives
Aryl HalideTerminal AlkyneCatalyst SystemBaseProductReference
2-HaloquinoxalineVarious terminal alkynesPd(0)/Cu(I)Et3N or Et2NH2-Alkynylquinoxaline researchgate.net
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-oneChloro(methoxy)methanePd(PPh3)2Cl2/CuITriethylamineCoupled product mdpi.com
p-IodonitrobenzenePhenylacetylenePd6L8 nanoballPiperidine/NEt3Coupled product researchgate.net
Reductive Cross-Electrophile Coupling Approaches

Reductive cross-electrophile coupling has emerged as a significant strategy for carbon-carbon bond formation, offering an alternative to traditional cross-coupling methods that often rely on pre-formed organometallic reagents. tcichemicals.com This approach involves the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition metal catalyst and a reducing agent. tcichemicals.comucsb.edu For a substrate like this compound, this methodology presents opportunities for introducing alkyl or other carbon-based fragments.

Nickel-catalyzed reductive cross-coupling has been particularly successful in this area. dicp.ac.cn The reaction typically employs a nickel catalyst, a ligand, and a metallic reducing agent like zinc or manganese powder. tcichemicals.comdicp.ac.cn The different reactivities of the C-I and C-Cl bonds in this compound could potentially be exploited to achieve selective coupling. The C-I bond is generally more reactive towards oxidative addition to the low-valent nickel center.

This method is advantageous due to the commercial availability, stability, and ease of handling of the alkyl halide coupling partners compared to many organometallic reagents. tcichemicals.com The development of new ligands has been crucial for improving the efficiency and substrate scope of reductive cross-electrophile couplings. tcichemicals.com For instance, bipyridyl and carboximidamide-containing ligands have shown promise in nickel-catalyzed systems. tcichemicals.com

While specific examples detailing the reductive cross-electrophile coupling of this compound are not prevalent in the provided search results, the general principles of this methodology suggest its applicability. The reaction would likely proceed via the selective activation of the C-I bond, followed by coupling with an alkyl halide. The choice of catalyst, ligand, and reducing agent would be critical in controlling the reaction's selectivity and yield. dicp.ac.cnnih.gov

Carbon-Heteroatom Bond Formation via Cross-Coupling (e.g., C-N coupling)

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, with broad applications in the preparation of pharmaceuticals and materials. biopharmatrend.com Cross-coupling reactions have become a primary method for forging these bonds, particularly C-N bonds. biopharmatrend.comresearchgate.net In the case of this compound, the reactive halide substituents provide handles for introducing nitrogen-based nucleophiles.

The Ullmann condensation, a classic method for C-N bond formation, typically involves the copper-catalyzed reaction of an aryl halide with an amine. mdpi.com More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope. The differing reactivity of the iodine and chlorine atoms on the quinoxaline ring allows for regioselective C-N bond formation. The more labile C-I bond at the 6-position is expected to react preferentially over the C-Cl bonds at the 2- and 3-positions.

This selective functionalization is valuable for the synthesis of complex molecules. For example, a primary amine could be introduced at the 6-position, leaving the chloro groups available for subsequent transformations. The choice of catalyst system, including the metal (e.g., palladium or copper), the ligand, and the base, is crucial for achieving high yields and selectivity. nih.gov Recent advancements have introduced dual catalytic systems, such as photoredox and nickel catalysis, further expanding the scope of C-N coupling reactions. biopharmatrend.com

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The efficiency and selectivity of cross-coupling reactions involving this compound are intrinsically linked to the underlying catalytic cycles and the influence of ligands. In palladium-catalyzed reactions, the generally accepted mechanism involves the oxidative addition of the aryl halide (preferentially the C-I bond) to a Pd(0) species, followed by transmetalation (in the case of Suzuki or Stille coupling) or reaction with a nucleophile, and finally reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product.

Ligands play a critical role in modulating the reactivity and stability of the metal center throughout the catalytic cycle. nih.govbeilstein-journals.org For instance, in palladium catalysis, electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps. nih.gov The development of specialized ligands, such as EPhos, has enabled the coupling of challenging substrates by influencing the geometry and electronic properties of the palladium intermediates. nih.gov

In nickel-catalyzed reductive cross-couplings, the mechanism is more complex and can involve radical intermediates. dicp.ac.cn The ligand influences the relative rates of oxidative addition of the two different electrophiles to the nickel center, which is key to achieving cross-selectivity over homocoupling. dicp.ac.cn

Mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, are essential for understanding and optimizing these catalytic systems. nih.govmdpi.comcsic.es For example, understanding the role of additives, such as salts, can lead to significant improvements in reaction efficiency. dicp.ac.cn The choice of ligand can also dictate the reaction pathway, leading to different regioisomers in certain cases. beilstein-journals.org

Derivatization and Functionalization Strategies

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. uou.ac.indspmuranchi.ac.in The presence of multiple reactive sites allows for a variety of cyclization strategies. Following initial functionalization, typically at the more reactive 6-iodo position, the remaining chloro substituents can be utilized to construct additional rings.

One common strategy involves an initial Sonogashira coupling to introduce an alkynyl group at the 6-position. researchgate.net The resulting 2,3-dichloro-6-alkynylquinoxaline can then undergo intramolecular cyclization reactions. For example, treatment with sodium sulfide (B99878) can lead to the formation of thieno[2,3-b]quinoxaline (B1642142) derivatives. researchgate.net Similarly, other nucleophiles can be used to construct different five- or six-membered heterocyclic rings fused to the quinoxaline core.

Another approach involves the reaction of 2,3-dichloroquinoxaline (B139996) derivatives with binucleophiles. For instance, condensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of triazolo[4,3-a]quinoxalines. researchgate.net The synthesis of indolizino[2,3-b]quinoxaline derivatives has been achieved through the reaction of 2,3-dichloroquinoxaline with di-2-pyridylmethane. grafiati.com These fused systems often exhibit interesting photophysical or biological properties. grafiati.com The synthesis of furo[2,3-b]quinoxalines has also been reported, starting from 2-chloro-3-alkynyl quinoxalines. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Quinoxaline Derivatives
Starting Quinoxaline DerivativeReagent(s)Fused System FormedReference
2-Haloquinoxaline (after Sonogashira coupling)Br2, then Na2CS3Thieno[2,3-b]quinoxaline researchgate.net
2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxalineHydrazine1,2,4-Triazolo[4,3-a]quinoxaline researchgate.net
2,3-Dichloroquinoxalinedi-2-pyridylmethaneIndolizino[2,3-b]quinoxaline grafiati.com
2-Chloro-3-alkynyl quinoxalineHydrolysis-cyclizationFuro[2,3-b]quinoxaline researchgate.net

Formation of Novel Quinoxaline Conjugates and Polyfunctionalized Derivatives

The strategic functionalization of this compound allows for the creation of novel quinoxaline conjugates and polyfunctionalized derivatives. The differential reactivity of the halogen atoms (I > Cl) enables a stepwise approach to introduce various functionalities.

Initially, the iodo group at the 6-position can be selectively replaced through cross-coupling reactions such as Suzuki, Stille, or Heck reactions, introducing aryl, vinyl, or other carbon-based substituents. This step forms a mono-substituted quinoxaline derivative, which can be isolated and further modified.

Subsequently, the chloroatoms at the 2- and 3-positions can be substituted by a wide range of nucleophiles. These include amines, alcohols, and thiols, leading to the formation of diamino-, dialkoxy-, or dithio-substituted quinoxalines. The reaction conditions can often be tuned to achieve either mono- or di-substitution at these positions. The reaction of 2,3-dichloroquinoxaline derivatives with amines or hydrazines is a common method for introducing nitrogen-containing substituents. researchgate.net

This stepwise functionalization strategy allows for the synthesis of highly decorated quinoxaline scaffolds with diverse substitution patterns. These polyfunctionalized derivatives are of interest in various fields, including medicinal chemistry and materials science, due to the wide range of properties that can be accessed by varying the substituents.

Detailed Studies on Reaction Mechanisms and Transient Intermediates

The reactivity of this compound has been a subject of scientific investigation, particularly concerning its behavior under mass spectrometric conditions. These studies provide valuable insights into the molecule's stability and fragmentation patterns.

Elucidation of Unimolecular Dissociation Pathways (from MS analysis)

Mass spectrometry (MS) analysis has been instrumental in elucidating the unimolecular dissociation pathways of this compound. Under electron impact ionization, the molecule undergoes a series of fragmentation events that shed light on the relative bond strengths within the structure. The mass spectrum is characterized by a distinct pattern of ion peaks, which allows for the identification of the primary fragmentation routes. researchgate.net

The most prominent feature in the mass spectrum is the molecular ion peak (M+), which is also the base peak, at a mass-to-charge ratio (m/z) of 290. This indicates a significant stability of the parent molecule under the experimental conditions. The initial and most favored fragmentation step involves the cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical. This is observed as a significant fragment ion at m/z 163. The propensity for iodine to be the initial leaving group is consistent with the lower bond dissociation energy of the C-I bond compared to the C-Cl bonds. researchgate.net

Following the initial loss of iodine, a subsequent fragmentation occurs involving the loss of a chlorine atom from the [M+-I] ion. This leads to the formation of a fragment ion at m/z 128. This sequential loss of halogen atoms is a characteristic dissociation pathway for polyhalogenated heterocyclic compounds. researchgate.net

The key fragmentation steps identified through mass spectrometry are summarized in the table below.

Ionm/zFragmentation Pathway
[C₈H₃Cl₂IN₂]⁺• (M⁺)290Molecular Ion
[C₈H₃Cl₂N₂]⁺163Loss of I• from M⁺
[C₈H₃ClN₂]⁺128Loss of Cl• from [M⁺-I]

Table 1: Key unimolecular dissociation pathways of this compound observed in mass spectrometry. researchgate.net

Characterization of Reactive Intermediates in Chemical Transformations

Currently, there is no publicly available research that specifically characterizes the reactive intermediates involved in the chemical transformations of this compound. While the synthesis and reactions of various quinoxaline derivatives have been studied, detailed mechanistic investigations identifying and characterizing transient species for this particular compound are not reported in the reviewed scientific literature. General principles of nucleophilic aromatic substitution on haloquinoxalines suggest the potential formation of Meisenheimer-type intermediates, but specific experimental evidence for this compound is lacking.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a complete structural picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation in Aromatic Systems

The ¹H NMR spectrum of 2,3-dichloro-6-iodoquinoxaline is expected to show signals corresponding to the three protons on the benzene (B151609) ring portion of the molecule (H-5, H-7, and H-8). The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine (B50134) ring and the three halogen substituents.

The expected signals are:

H-5: This proton is adjacent to the iodine atom at C-6. It is expected to appear as a doublet, split by the neighboring H-7. Due to the deshielding effect of the nearby iodine and the quinoxaline (B1680401) system, its chemical shift would be downfield.

H-7: This proton is situated between H-5 and H-8. It would be split by both neighbors, resulting in a doublet of doublets (dd).

H-8: This proton is adjacent to a nitrogen atom and H-7. It is expected to appear as a doublet, split by H-7.

The interpretation relies on both the chemical shift values and the spin-spin coupling constants (J-values), which provide information about the connectivity of the protons. For comparison, the aromatic protons of the parent compound, 2,3-dichloroquinoxaline (B139996), appear as two multiplets around 7.81 and 8.00 ppm. The introduction of the heavy iodine atom at the C-6 position would significantly alter this pattern, allowing for a more defined assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.2 - 8.4d (doublet)JH5-H7 ≈ 2.0 Hz
H-7~8.0 - 8.2dd (doublet of doublets)JH7-H8 ≈ 8.5-9.0 Hz, JH7-H5 ≈ 2.0 Hz
H-8~7.8 - 8.0d (doublet)JH8-H7 ≈ 8.5-9.0 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its asymmetric structure. The chemical shifts of the carbons are influenced by the electronegativity of the atoms attached to them.

C-2 and C-3: These carbons are bonded to both a nitrogen and a chlorine atom, causing them to be significantly deshielded and appear far downfield.

C-6: This carbon is directly bonded to iodine. The "heavy atom effect" of iodine typically shifts the signal of the attached carbon to a much lower chemical shift (upfield) than what would be expected based on electronegativity alone.

C-4a and C-8a: These are quaternary carbons bonded to nitrogen, and their signals will be found in the aromatic region.

C-5, C-7, and C-8: These carbons are bonded to hydrogen and will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~144-146
C-3~144-146
C-5~130-135
C-6~95-105
C-7~138-142
C-8~128-132
C-4a~140-142
C-8a~141-143

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between H-7 and H-8, and another between H-7 and H-5, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would show cross-peaks connecting the signals for H-5, H-7, and H-8 to their corresponding carbon signals (C-5, C-7, and C-8), allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is exceptionally useful for assigning quaternary carbons (those without attached protons). For instance, the H-5 proton would show a correlation to C-7 and the quaternary carbon C-4a. H-8 would show correlations to C-6 and the quaternary carbon C-4a. These long-range correlations are essential to piece together the entire molecular puzzle and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For a planar molecule like this, its utility might be limited but could help confirm through-space proximities, such as between H-5 and H-7.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each element has a unique, non-integer mass. The molecular formula of this compound is C₈H₃Cl₂IN₂. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Table 3: HRMS Data for this compound

Ion FormulaIsotopesCalculated Exact Mass (m/z)
[C₈H₃Cl₂IN₂]⁺¹²C₈¹H₃³⁵Cl₂¹²⁷I¹⁴N₂323.8819

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak.

Elucidation of Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecular ion can

Applications of Ion Trap Mass Spectrometry

Ion Trap Mass Spectrometry (ITMS) is a powerful technique for the structural elucidation of organic molecules like this compound. In this method, ions are generated and confined within a radio frequency quadrupole field. sci-hub.rufu-berlin.de The primary application of ITMS for this compound is the determination of its molecular weight and the study of its fragmentation pathways, which provides conclusive evidence for its structure.

The high sensitivity of quadrupole ion traps stems from their capacity to accumulate ions over a period before detection, which is advantageous for analyzing trace amounts. nih.gov For this compound, with a molecular formula of C₈H₃Cl₂IN₂, the expected monoisotopic mass is approximately 324.9 g/mol . cymitquimica.com Mass spectrometry would confirm this molecular weight. Furthermore, the presence of two chlorine atoms would generate a characteristic isotopic pattern (M, M+2, M+4) that helps to confirm the number of chlorine atoms in the molecule.

Tandem mass spectrometry (MS/MS) experiments within the ion trap can be performed to fragment the parent ion. By analyzing the resulting fragment ions, the connectivity of the atoms can be deduced. For this compound, fragmentation would likely involve the sequential loss of iodine and chlorine atoms, or cleavage of the quinoxaline ring system. This detailed fragmentation data is invaluable for confirming the identity of the compound and distinguishing it from its isomers. The ability to perform multiple stages of mass analysis (MSⁿ) in a single run makes ITMS a rapid and reliable tool for the structural characterization of novel quinoxaline derivatives. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on common fragmentation patterns for halogenated aromatic compounds.

Fragment Ion (m/z) Proposed Structure/Identity Notes
~325 [C₈H₃Cl₂IN₂]⁺ Molecular Ion (M⁺)
~198 [C₈H₃Cl₂N₂]⁺ Loss of Iodine radical (·I)
~163 [C₈H₃ClN₂]⁺ Loss of Iodine and one Chlorine radical
~127 [C₈H₃N₂]⁺ Loss of all halogen atoms

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. rsc.org These methods are essential for identifying the functional groups and confirming the structural backbone of this compound. The vibrational spectra of quinoxaline and its derivatives have been studied extensively, providing a solid basis for spectral interpretation. researchgate.netsphinxsai.com

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected in the 1630-1430 cm⁻¹ range. scialert.net These bands confirm the presence of the heterocyclic aromatic core.

C-Cl Stretching: The carbon-chlorine stretching vibrations are generally observed in the 850-550 cm⁻¹ region. The exact position can provide information about the substitution pattern on the aromatic ring.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration is expected at a lower frequency, typically below 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-670 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring portion of the molecule. scialert.net

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds, which may be weak in the IR spectrum. rsc.org Together, these two techniques provide a comprehensive vibrational "fingerprint" of the molecule. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on known data for substituted quinoxalines and halogenated aromatic compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique(s)
Aromatic C-H Stretch 3100 - 3000 IR, Raman
C=N Stretch 1630 - 1600 IR, Raman
Aromatic C=C Stretch 1600 - 1430 IR, Raman
C-H In-plane Bend 1300 - 1000 IR
C-H Out-of-plane Bend 900 - 670 IR
C-Cl Stretch 850 - 550 IR, Raman
C-I Stretch < 600 IR, Raman

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. anton-paar.comnih.gov This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. anton-paar.com

For this compound, a single-crystal XRD analysis would definitively confirm the planar structure of the quinoxaline ring and the specific positions of the chloro and iodo substituents, leaving no ambiguity, which is particularly important to distinguish it from other possible isomers. The process involves growing a high-quality single crystal of the compound, exposing it to a focused beam of X-rays, and analyzing the resulting diffraction pattern. anton-paar.com

The data obtained from XRD is used to generate a model of the crystal lattice and the arrangement of molecules within it, known as the unit cell. Key information derived includes the crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not widely published, the technique has been used to characterize numerous other quinoxaline derivatives. weizmann.ac.il

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis This table is a template representing the type of data that would be obtained for this compound.

Parameter Description Example Value
Chemical Formula C₈H₃Cl₂IN₂ C₈H₃Cl₂IN₂
Formula Weight Molar mass of the compound 324.93 g/mol
Crystal System e.g., Monoclinic, Orthorhombic Monoclinic
Space Group Symmetry of the unit cell P2₁/c
a, b, c (Å) Unit cell dimensions a=8.5, b=10.2, c=12.1
α, β, γ (°) Unit cell angles α=90, β=95.5, γ=90
Volume (ų) Volume of the unit cell 1042
Z Number of molecules per unit cell 4
Bond Lengths (Å) e.g., C-Cl, C-I, C-N C-Cl ≈ 1.74, C-I ≈ 2.10
Bond Angles (°) e.g., Cl-C-C, I-C-C Cl-C-C ≈ 120, I-C-C ≈ 120

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is used to investigate the electronic transitions within a molecule. For quinoxaline derivatives, the absorption spectra typically show intense bands in the UV region, which are assigned to π-π* transitions within the aromatic system. mdpi.com Weaker bands at longer wavelengths can sometimes be observed, corresponding to n-π* transitions involving the non-bonding electrons on the nitrogen atoms. scholaris.ca

The introduction of halogen substituents (Cl, I) onto the quinoxaline core influences the electronic structure. These electron-withdrawing groups can cause shifts in the absorption maxima (λ_max). The UV-vis absorption spectrum of this compound is expected to display two main absorption regions: one around 250-300 nm and another at longer wavelengths, around 350-400 nm, which can be attributed to a combination of π-π* and n-π* transitions. scholaris.ca

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Many quinoxaline derivatives are known to be fluorescent. clockss.org The presence of the heavy iodine atom in this compound is expected to have a significant impact on its emission properties due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which can increase the rate of intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence and promoting phosphorescence. The study of its emission spectrum and quantum yield provides insight into the deactivation pathways of its excited states. mdpi.com

The electron-deficient nature of the halogen-substituted quinoxaline ring makes it a potential π-electron acceptor, capable of forming charge-transfer (CT) complexes with suitable electron-donor molecules. nih.gov These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor to the acceptor. wikipedia.org

The formation of a CT complex between this compound (acceptor) and an electron-rich donor molecule can be readily investigated using UV-Vis spectroscopy. The hallmark of CT complex formation is the appearance of a new, broad, and often intense absorption band at a longer wavelength than the absorption bands of either the donor or acceptor alone. rsc.org This new band corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

By performing UV-Vis titrations, where the concentration of one component is varied while the other is held constant, the stoichiometry of the complex (often 1:1) can be determined using methods like Job's plot. nih.gov Furthermore, the stability of the complex can be quantified by calculating the association constant (K_CT) and the molar extinction coefficient (ε) using equations such as the Benesi-Hildebrand equation. rsc.org The study of such complexes is significant as these interactions are fundamental to various chemical and biological processes. nih.gov

Table 4: Spectroscopic Parameters for Charge-Transfer Complex Analysis This table outlines the key parameters determined from the UV-Vis spectroscopic study of a charge-transfer complex involving this compound.

Parameter Symbol Description Method of Determination
CT Absorption Maximum λ_max(CT) Wavelength of the peak of the new charge-transfer absorption band. UV-Vis Spectroscopy
Association Constant K_CT An equilibrium constant for the formation of the CT complex, indicating its stability. Benesi-Hildebrand or similar plots
Molar Extinction Coefficient ε_CT A measure of how strongly the CT complex absorbs light at λ_max(CT). Benesi-Hildebrand or similar plots
Stoichiometry D:A Ratio The molar ratio of the donor (D) to the acceptor (A) in the complex. Job's Plot

Computational and Theoretical Investigations of 2,3 Dichloro 6 Iodoquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-dichloro-6-iodoquinoxaline, these methods could offer a detailed picture of its electronic nature and predict its reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

Parameter Predicted Value
C2-Cl Bond Length (Å) 1.735
C3-Cl Bond Length (Å) 1.735
C6-I Bond Length (Å) 2.090
C-N Bond Lengths (Å) 1.320 - 1.390
C-C Bond Lengths (Å) 1.380 - 1.420

Note: These values are illustrative and would require specific DFT calculations for validation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the chlorine and iodine atoms would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap could suggest higher reactivity. Other electronic descriptors, such as electronegativity, chemical potential, hardness, and softness, could also be calculated to provide a more comprehensive reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Electronic Descriptors for this compound

Descriptor Hypothetical Value (eV)
HOMO Energy -6.50
LUMO Energy -2.10
HOMO-LUMO Gap 4.40
Electronegativity (χ) 4.30
Chemical Hardness (η) 2.20

Note: These values are for illustrative purposes and require specific computational studies.

Computational methods can predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. Theoretical IR spectra can help in assigning vibrational modes, while calculated NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. UV-Visible spectra predictions can provide insights into the electronic transitions within the molecule. Such theoretical data, when compared with experimental spectra, can provide a powerful means of structural confirmation.

Molecular Modeling and Simulation Studies

Beyond static electronic properties, molecular modeling and simulations can explore the dynamic behavior of this compound.

While the quinoxaline (B1680401) ring system is largely planar, conformational analysis would be relevant for any flexible substituents or for studying intermolecular interactions. For the parent this compound, the analysis would primarily confirm the planarity of the bicyclic system. The study of conformational landscapes becomes more critical in derivatives where flexible side chains are introduced.

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its behavior in nucleophilic substitution reactions, where the chlorine or iodine atoms are displaced. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing valuable insights into the compound's reactivity and potential for synthetic transformations. For instance, modeling the substitution of the chloro groups versus the iodo group could reveal selectivity under different reaction conditions.

Theoretical Prediction of Chemical Properties Relevant to Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical properties of molecules like this compound. By calculating various molecular descriptors, insights into the compound's reactivity can be gained.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) , the negative of the chemical potential, indicates the molecule's tendency to attract electrons. For this compound, the high degree of halogenation would result in a relatively high electronegativity value.

Chemical Hardness (η) is a measure of the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. Given the presence of multiple electron-withdrawing groups, this compound is expected to possess a high electrophilicity index, making it a good candidate for reactions with nucleophiles.

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar halogenated heterocycles, is presented below.

DescriptorPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy LowPoor electron donor
LUMO Energy LowGood electron acceptor
HOMO-LUMO Gap ModerateKinetically stable but reactive towards nucleophiles
Electronegativity (χ) HighStrong tendency to attract electrons
Chemical Hardness (η) ModerateStable but susceptible to charge transfer
Electrophilicity Index (ω) HighStrong electrophile

The molecular electrostatic potential (MEP) map is another valuable computational tool that visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms, while the carbon atoms attached to the chlorine and iodine atoms would exhibit positive potential (electron-poor), highlighting them as the primary sites for nucleophilic attack.

Theoretical Studies on Structure-Reactivity and Structure-Property Relationships

The specific arrangement of substituents in this compound dictates its reactivity and physical properties. Theoretical studies on structure-reactivity and structure-property relationships aim to understand how these structural features translate into observable chemical behavior.

The reactivity of the quinoxaline core is significantly altered by the halogen substituents. The chlorine atoms at the 2 and 3-positions render these positions highly susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 2,3-dichloroquinoxalines. Theoretical studies can model the reaction pathways for SNAr reactions with various nucleophiles, predicting activation energies and reaction intermediates. The iodine atom at the 6-position is also a potential site for reaction, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Computational studies can help in understanding the relative reactivity of the C-Cl versus the C-I bonds under different catalytic conditions. Generally, the C-I bond is more reactive in such cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.

The electronic properties of the quinoxaline ring are modulated by the interplay of the inductive and resonance effects of the halogen substituents. While all halogens are inductively electron-withdrawing, their ability to donate electron density through resonance (mesomeric effect) decreases down the group (F > Cl > Br > I). In the case of this compound, the strong inductive withdrawal by the chlorine atoms dominates, making the pyrazine (B50134) ring highly electron-deficient. The iodine atom's effect on the benzene (B151609) ring is more complex, involving both inductive withdrawal and weak resonance donation.

A summary of the anticipated structure-property relationships for this compound is provided in the table below.

Structural FeaturePredicted Effect on Property
2,3-Dichloro substitution Enhances electrophilicity of the pyrazine ring, promoting nucleophilic substitution. Lowers HOMO/LUMO energies.
6-Iodo substitution Provides a reactive site for transition-metal-catalyzed cross-coupling reactions. Further lowers frontier orbital energies.
Overall Halogenation Increases molecular weight and likely the melting point. Modifies solubility characteristics.
Nitrogen Heteroatoms Act as hydrogen bond acceptors, influencing intermolecular interactions and crystal packing.

Potential Research Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Molecular Construction

In the field of organic synthesis, "building blocks" are foundational molecular units used for the modular assembly of more complex structures. sigmaaldrich.comcymitquimica.com 2,3-Dichloro-6-iodoquinoxaline is a prime example of such a building block, functioning as a trifunctional scaffold. The presence of two chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position offers multiple, distinct reaction sites. This allows for a programmed and selective sequence of chemical transformations, a crucial advantage in the multi-step synthesis of complex target molecules. researchgate.net

The differing reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is key to its versatility. The C-I bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 6-position while leaving the two chloro groups intact for subsequent reactions. These chlorine atoms, being on the electron-deficient pyrazine (B50134) ring, are susceptible to nucleophilic aromatic substitution (NAS), enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles.

This controlled, stepwise functionalization makes the compound an ideal starting point for creating diverse molecular architectures. A single building block can give rise to a large library of derivatives, each with unique structural and electronic properties.

Table 1: Representative Coupling Reactions for Functionalizing the Quinoxaline (B1680401) Core

Reaction TypeReactive SiteTypical ReagentsBond FormedPotential Outcome
Suzuki-Miyaura Coupling C6-IArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-CAttachment of aryl or heteroaryl groups.
Sonogashira Coupling C6-ITerminal alkynes, Pd/Cu catalystsC-C (sp)Introduction of alkynyl moieties for further cyclization or extension. grafiati.com
Nucleophilic Aromatic Substitution (NAS) C2/C3-ClAmines, Alcohols, ThiolsC-N, C-O, C-SAddition of diverse functional groups to the pyrazine ring.
Aminocarbonylation C6-IAmines, Carbon Monoxide, Pd catalystC(O)-NFormation of amide derivatives.

Contributions to the Modular Synthesis of Advanced Heterocyclic Systems

The modular nature of this compound extends directly to the synthesis of advanced and often complex heterocyclic systems. Heterocyclic compounds are central to medicinal chemistry and materials science, and the quinoxaline framework is a recurring motif in many bioactive and functional molecules. researchgate.net

By leveraging the sequential reactivity of its halogenated positions, chemists can systematically build up fused ring systems or highly decorated quinoxaline derivatives. For instance, a Sonogashira coupling at the C6-iodo position can install an alkyne, which can then undergo an intramolecular cyclization with a nucleophile introduced at the C2-chloro position, leading to novel, rigid polycyclic aromatic structures. Research has demonstrated the synthesis of furo- and thieno[2,3-b]quinoxalines from related 2,3-dichloroquinoxaline (B139996) precursors, highlighting the viability of this strategy. grafiati.com This step-by-step approach allows for precise control over the final structure, enabling the systematic exploration of structure-activity or structure-property relationships.

Table 2: Modular Approach to Advanced Heterocycles

Starting MaterialStep 1: Reaction at C6-IIntermediateStep 2: Reaction at C2/C3-ClFinal Heterocyclic System
This compoundSonogashira Coupling with an alkyne2,3-Dichloro-6-alkynyl-quinoxalineIntramolecular cyclization or intermolecular NASFused Polycyclic Systems
This compoundSuzuki Coupling with a boronic acid6-Aryl-2,3-dichloro-quinoxalineDouble Nucleophilic SubstitutionHighly Substituted Biaryl Quinoxalines
This compoundNucleophilic Substitution at C2-Cl2-Amino-3-chloro-6-iodo-quinoxalineIntramolecular cyclization (e.g., Buchwald-Hartwig)Fused N-Heterocycles

Exploration of Applications in Emerging Material Science Fields as a Precursor

The unique electronic and structural characteristics of the quinoxaline core make its derivatives attractive targets for materials science research. Specifically, iodoquinoxaline compounds have been identified as useful precursors in the development of organic semiconductors and photoluminescent materials. The planar, aromatic structure of the quinoxaline ring system facilitates π-π stacking, which is often crucial for charge transport in organic electronic devices.

The presence of electron-withdrawing chlorine atoms and a heavy iodine atom significantly modulates the electronic properties (e.g., LUMO/HOMO energy levels) of the molecule. This tuning is essential for designing materials with specific optical and electronic characteristics, such as desired emission colors in organic light-emitting diodes (OLEDs) or appropriate energy levels for use in organic photovoltaics (OPVs). The halogen atoms also serve as reactive handles for grafting the quinoxaline unit onto polymer backbones or other molecular frameworks, allowing for the creation of advanced functional materials. sigmaaldrich.com The synthesis of derivatives like selenopheno[2,3-b]quinoxalines for photophysical studies underscores the role of halogenated quinoxalines as precursors to new functional materials. grafiati.com

Development of Novel Reagents and Catalysts derived from the Compound's Core Structure

While this compound is primarily viewed as a building block, its inherent structure suggests potential for the development of novel reagents and catalysts. The electron-deficient nature of the dichloropyrazine ring, combined with the nitrogen lone pairs, makes the quinoxaline scaffold a candidate for use as a ligand in transition-metal catalysis. By coordinating to a metal center, the quinoxaline derivative could modulate the metal's electronic properties and steric environment, thereby influencing the outcome of a catalytic reaction.

Furthermore, there is precedent for related halogenated aromatic compounds acting as catalysts themselves. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can initiate organic transformations under visible-light irradiation, acting as a photocatalyst. uni-regensburg.de The 2,3-dichloroquinoxaline core shares some structural similarities, and its derivatives could be explored for similar photoredox activities. The synthesis of specific quinoxalinyl-based structures could lead to new reagents with tailored reactivity for specific chemical transformations, such as selective halogenation or oxidation reactions.

Q & A

Q. How can researchers optimize the synthesis of 2,3-Dichloro-6-iodoquinoxaline to improve yield and purity?

Methodological Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and minimize side products. For example, TLC with silica gel plates (ethyl acetate/hexane eluent) can resolve intermediates and final products .
  • Purification: Employ column chromatography (silica gel, gradient elution) for isolation. Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate purification via similar methods achieved >95% purity .
  • Condition Optimization: Adjust iodine stoichiometry and reaction time. For dichloro analogues, yields improved from 60% to 85% by optimizing halogenation steps .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, quinoxaline derivatives show aromatic proton signals at δ 7.8–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water) can assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry (EI-MS): Electron ionization mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns. Dichloro-quinoxalines exhibit M+^+ peaks at m/z 300–350 .

Q. Table 1: Analytical Techniques Comparison

TechniqueParametersApplicationDetection Limit
1H^{1}\text{H}-NMRChemical shifts (δ ppm)Structural confirmation0.1–1.0 mol%
HPLCRetention time, peak areaPurity assessment0.01% impurities
EI-MSm/z ratiosMolecular weight/fragments1 ng/mL
Data synthesized from

Q. How should researchers assess the stability and solubility of this compound?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen. Related chloroquinoxalines degrade above 200°C .
  • Solubility Profiling: Test in polar (DMSO, methanol) and non-polar (hexane) solvents. Dichloro derivatives show higher solubility in DMSO (>50 mg/mL) .
  • Light Sensitivity: Store in amber vials under inert gas. Iodo-substituted quinoxalines are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For trifluoromethyl-substituted quinoxalines, LUMO energies correlate with Suzuki coupling efficiency .
  • Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys predict feasible synthetic routes. AI models validated routes for 2,3,6-trimethylquinoxaline derivatives .

Q. How can contradictions in biological assay data for quinoxaline derivatives be resolved?

Methodological Answer:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., IC50_{50} determination in kinase inhibition). Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate showed IC50_{50} variability (±10%) across labs due to solvent effects .
  • Target Specificity Screening: Use CRISPR-edited cell lines to isolate off-target effects. For indoloquinoxalines, off-target kinase binding accounted for 30% of false positives .

Q. What strategies elucidate structure-activity relationships (SAR) for halogenated quinoxalines?

Methodological Answer:

  • Halogen Scanning: Synthesize analogues with Cl/Br/I substitutions. Iodo-substitution at position 6 increased kinase binding affinity by 2-fold compared to chloro .
  • Crystallography: Resolve protein-ligand co-crystals. For 6-nitroquinoxalines, X-ray structures revealed halogen bonding with ATP-binding pockets .

Q. Table 2: SAR of Halogenated Quinoxalines

Substituent (Position)Biological Activity (IC50_{50}, nM)Target
Cl (2,3), I (6)120 ± 15 (Kinase X)
Cl (2,3), Br (6)250 ± 30 (Kinase X)
Cl (2,3), CF3_3 (6)85 ± 10 (Kinase Y)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.